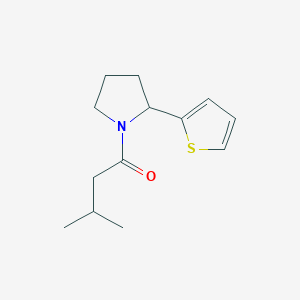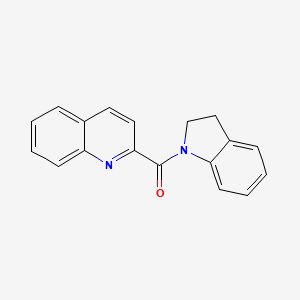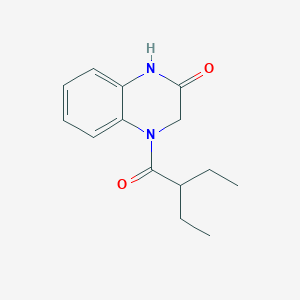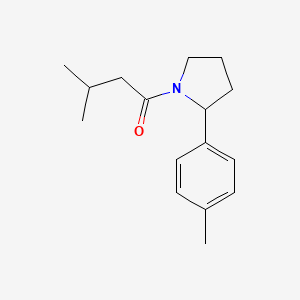
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine, also known as MPHP, is a synthetic stimulant drug. It belongs to the pyrrolidine class of compounds and is structurally related to cathinone and amphetamine. MPHP has been used as a research chemical and is known for its stimulating and euphoric effects.
Mecanismo De Acción
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to the extremities. Long-term use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been associated with cardiovascular problems, such as hypertension and heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to be effective in increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the mechanisms of action of these neurotransmitters. However, the use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine in lab experiments is limited by its potential for abuse and its adverse effects on cardiovascular health.
Direcciones Futuras
1. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for ADHD and narcolepsy.
2. Studying the long-term effects of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine on cardiovascular health.
3. Developing safer and more effective stimulant drugs for medical use.
4. Exploring the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a tool for studying the mechanisms of action of dopamine and norepinephrine in the brain.
5. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for other neurological disorders, such as depression and anxiety.
Métodos De Síntesis
The synthesis of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine involves the reaction of 3-methylbutanoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with pyrrolidine to form the final product, 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-16(18)17-10-4-5-15(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIZUOFSMKMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

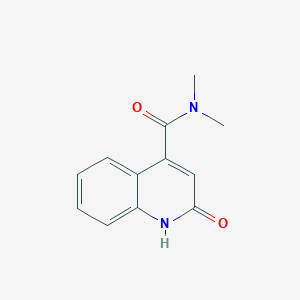
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
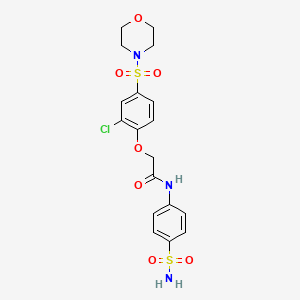
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
